Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate
Description
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) and an azaspiro (spiro nitrogen) moiety
Properties
IUPAC Name |
ethyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-2-13-8(11)7-3-10-4-9(7)5-12-6-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQPYEGWJXOVLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312325-23-7 | |
| Record name | ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring, while other approaches involve the annulation of a four-membered ring . These methods typically employ readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required to obtain the final product . Industrial production methods may involve bulk manufacturing and sourcing of the compound, ensuring high purity and consistency .
Chemical Reactions Analysis
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester bonds and the formation of carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate serves as a building block in the synthesis of more complex molecules. Its spirocyclic nature allows it to be utilized in the development of other spirocyclic compounds, which are significant in medicinal chemistry due to their unique biological activities .
Biology
Research indicates that this compound exhibits potential biological activity through interactions with various enzymes and receptors. It may modulate enzymatic activity, which is crucial for understanding its therapeutic implications. Studies have shown that modifications to its structure can enhance its binding affinity to specific molecular targets, making it a candidate for further exploration in drug development.
Medicine
Ongoing research is focused on exploring the compound's potential as a pharmaceutical intermediate. Its ability to interact with specific molecular pathways positions it as a promising candidate for developing drugs targeting various diseases. The unique structural features of this compound allow for effective binding to enzymes and receptors, potentially leading to therapeutic effects .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility contributes to advancements in various industrial processes, including the synthesis of novel materials with specific properties .
Case Studies and Research Findings
Several studies have documented the interactions and potential applications of this compound:
- Biological Activity : Research has demonstrated that the compound may inhibit specific enzymes involved in metabolic pathways relevant to disease states, showcasing its potential as a therapeutic agent.
- Drug Development : Structural optimization studies have indicated that modifications to the compound can enhance its efficacy and selectivity towards biological targets, supporting its use in drug design.
- Material Science : Investigations into the use of this compound in creating novel materials have shown promising results, particularly in developing polymers with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but lacks the ethyl ester group, which may result in different chemical and biological properties.
Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate:
The uniqueness of this compound lies in its specific structural features and the versatility of its applications in various fields of research.
Biological Activity
Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate is a spirocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol. Its unique structure, characterized by a spiro center where two rings are joined at a single atom, positions it as a promising candidate for various biological applications, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features an ethyl ester group and an oxygen atom integrated into the ring system, contributing to its chemical reactivity and potential biological activity. The spirocyclic structure enhances its ability to interact with specific enzymes and receptors, which may modulate their activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO3 |
| Molecular Weight | 185.22 g/mol |
| Structural Features | Spirocyclic, Ethyl Ester |
| Potential Applications | Medicinal Chemistry, Drug Development |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may inhibit or modulate enzymatic activity through specific binding interactions, which can lead to therapeutic effects. For example, studies have shown that it can engage with pathways relevant to drug development, although further research is necessary to clarify its precise mechanisms of action and identify specific biological targets .
Biological Activity and Research Findings
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Oxa-6-azaspiro[3.4]octane | Similar spirocyclic structure without ethyl ester group | Different chemical and biological properties |
| Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate | Contains a benzyl group | Enhanced lipophilicity may affect biological activity |
The comparison highlights the potential for this compound to serve as a versatile building block in medicinal chemistry due to its distinct structural attributes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate, and how are protecting groups utilized in its synthesis?
- Methodological Answer : The compound can be synthesized via multi-step routes involving spirocyclic ring formation. For example, Boc (tert-butoxycarbonyl) protection is commonly used to stabilize reactive amine groups during synthesis, as seen in related bicyclic compounds like N-Boc-nortropine (synthesized with 98% yield using Boc-protected intermediates) . Key steps include cyclization reactions and esterification. Solvent selection (e.g., dichloromethane or THF) and catalysts (e.g., DMAP) are critical for optimizing yields .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (≥95% purity, as reported in commercial standards) is standard .
- Structural Confirmation :
- NMR : H and C NMR to identify spirocyclic protons (e.g., δ 1.2–1.4 ppm for ethyl ester) and oxygen/nitrogen environments.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO, MW 185.22) .
- X-ray Crystallography : For absolute stereochemistry determination if chiral centers are present .
Q. What are the potential applications of this compound in medicinal chemistry?
- Methodological Answer : Spirocyclic scaffolds like this are valued for their conformational rigidity and bioavailability. The compound may serve as a precursor for drug candidates targeting CNS disorders or antimicrobial agents, as similar azaspiro structures are found in patented kinase inhibitors and protease inhibitors . Functionalization at the carboxylate or amine positions (e.g., amidation) can modulate target binding .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to address yield discrepancies in spirocyclic syntheses?
- Methodological Answer : Conflicting yields (e.g., 54% vs. 98% in related syntheses ) often arise from steric hindrance or competing side reactions. Strategies include:
- Temperature Control : Lower temperatures to favor kinetic products.
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl) to enhance cyclization efficiency.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. What strategies are effective for managing stereochemistry during the synthesis of this compound?
- Methodological Answer : Stereochemical control is critical for bioactive derivatives. Techniques include:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (1S,5S)-configured bicyclic amines) .
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL) in key cyclization steps.
- Chromatographic Resolution : Chiral HPLC to separate diastereomers post-synthesis .
Q. How can conflicting spectroscopic data for structural analogs be resolved?
- Methodological Answer : Discrepancies in NMR or MS data (e.g., between this compound and its ketone analog, 2-oxa-6-azaspiro[3.4]octan-7-one ) require:
- 2D NMR : COSY and NOESY to assign proton-proton correlations and spatial arrangements.
- Isotopic Labeling : N or C labeling to track nitrogen/carbon environments.
- Computational Modeling : DFT calculations to predict chemical shifts and validate assignments .
Q. What functionalization strategies enable diversification of the spirocyclic core for SAR studies?
- Methodological Answer :
- Carboxylate Modification : Hydrolysis to carboxylic acid followed by amide coupling (e.g., HATU-mediated reactions) .
- Amine Derivatization : Acylation or alkylation (e.g., trifluoroacetylation for stability ).
- Ring Expansion : Reactivity at the spiro-junction with electrophiles (e.g., epoxidation) to access larger rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
